sitosterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cholesterol Reduction

One of the most studied applications of sitosterol is its ability to lower blood cholesterol levels. Studies have shown that sitosterol competes with dietary cholesterol for absorption in the intestines, leading to a decrease in LDL ("bad") cholesterol (). However, the effectiveness and optimal dosage require further investigation ().

Benign Prostatic Hyperplasia (BPH)

BPH is a non-cancerous enlargement of the prostate gland. Research suggests that sitosterol may improve urinary symptoms associated with BPH. Studies have shown some positive effects on urinary flow and frequency, although larger trials are needed to confirm these findings ().

Other Potential Applications

Preliminary research has explored the use of sitosterol for various other conditions, including:

Sitosterol in Plant Science Research

Beyond human health, sitosterol has applications in plant science research:

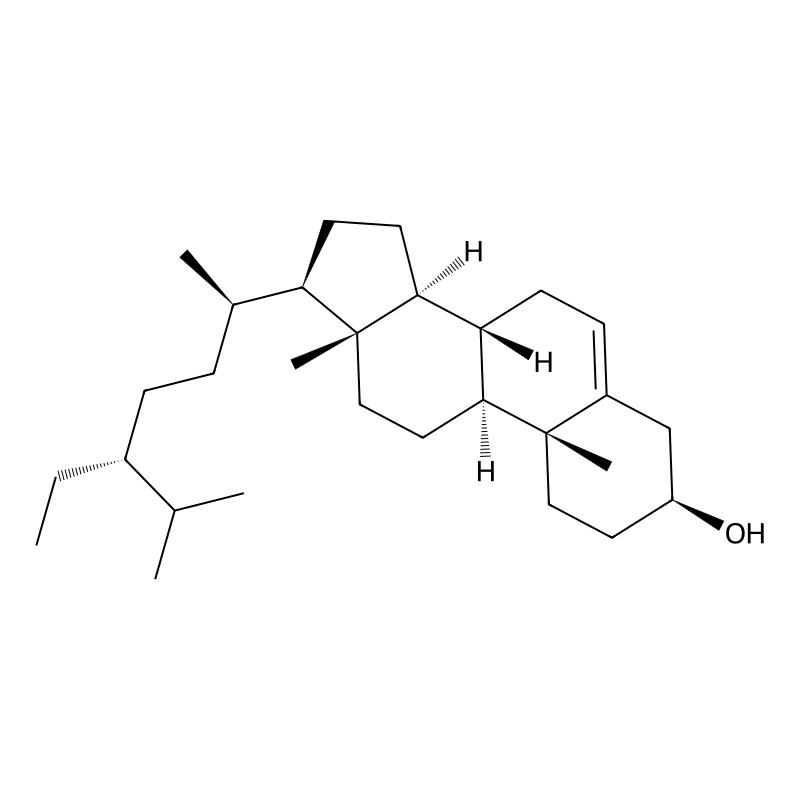

Sitosterol, specifically beta-sitosterol, is a plant sterol widely found in various fruits, vegetables, nuts, and seeds. It is structurally similar to cholesterol, with the chemical formula and a molecular weight of approximately 414.72 g/mol. Beta-sitosterol belongs to a class of organic compounds known as stigmastanes, characterized by a cholestane skeleton that includes an ethyl group at the carbon atom C24. This compound plays significant roles in human health, particularly in cholesterol metabolism and inflammation reduction .

The mechanism by which sitosterol lowers cholesterol is believed to involve competition for intestinal absorption. Sitosterol's structural similarity to cholesterol allows it to occupy intestinal absorption sites, hindering cholesterol uptake into the bloodstream []. For enlarged prostate (benign prostatic hyperplasia - BPH), the mechanism is less clear but may involve anti-inflammatory properties and modulation of cell growth [].

- Hydrogenation: The double bond in beta-sitosterol can be hydrogenated to form saturated derivatives.

- Epoxidation: The double bond can also be converted into an epoxide, which can further react to yield various derivatives .

- Saponification: Beta-sitosterol esters can be hydrolyzed to yield free beta-sitosterol and fatty acids .

Beta-sitosterol exhibits several biological activities that contribute to its therapeutic potential:

- Cholesterol Reduction: It competes with cholesterol for absorption in the intestines, thus lowering total cholesterol levels in the bloodstream .

- Anti-inflammatory Effects: Beta-sitosterol has been shown to reduce inflammation, making it beneficial for conditions such as benign prostatic hyperplasia (BPH) and other inflammatory diseases .

- Antioxidant Properties: It acts as an antioxidant, helping to neutralize free radicals and reduce oxidative stress .

Beta-sitosterol can be synthesized through various methods:

- From Stigmasterol: The most common synthetic route involves the hydrogenation of stigmasterol. This process typically uses palladium on carbon as a catalyst in solvents like ethanol to prevent isomerization .

- Epoxidation Route: A more recent method involves epoxidation of stigmasterol followed by selective hydrogenation and deoxygenation to yield beta-sitosterol .

- Biosynthesis: In plants, beta-sitosterol is synthesized from cycloartenol through multiple enzymatic steps involving the mevalonate pathway, which converts isopentenyl diphosphate into sterols .

Beta-sitosterol has several applications in health and nutrition:

- Cholesterol Management: It is commonly used as a dietary supplement for lowering cholesterol levels and improving cardiovascular health .

- Prostate Health: Beta-sitosterol is frequently recommended for alleviating symptoms associated with BPH, such as urinary flow issues .

- Cosmetic Products: Due to its moisturizing properties, it is included in various cosmetic formulations aimed at skin health .

Research indicates that beta-sitosterol may interact with several medications and biological processes:

- Cholesterol-Lowering Medications: It may enhance the effects of statins or other cholesterol-lowering drugs.

- Anticoagulants: There is potential for interaction with anticoagulant medications due to its anti-inflammatory properties.

- Hormonal Effects: Studies suggest that beta-sitosterol may affect hormone levels, particularly in relation to prostate health .

Several compounds share structural similarities with beta-sitosterol, including:

- Stigmasterol: Similar structure but differs by a double bond; used similarly for cholesterol management.

- Campesterol: Another plant sterol that also helps lower cholesterol but has different bioactivity profiles.

- Cholesterol: An animal sterol that serves as a precursor for steroid hormones but has adverse effects when elevated in humans.

Comparison TableCompound Structure Similarity Primary Use Unique Features Beta-Sitosterol Plant sterol Cholesterol reduction Anti-inflammatory properties Stigmasterol Similar backbone Cholesterol management Contains a double bond Campesterol Similar backbone Cholesterol reduction Less effective than beta-sitosterol Cholesterol Animal sterol Hormone precursor Associated with cardiovascular diseases

| Compound | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Beta-Sitosterol | Plant sterol | Cholesterol reduction | Anti-inflammatory properties |

| Stigmasterol | Similar backbone | Cholesterol management | Contains a double bond |

| Campesterol | Similar backbone | Cholesterol reduction | Less effective than beta-sitosterol |

| Cholesterol | Animal sterol | Hormone precursor | Associated with cardiovascular diseases |

Beta-sitosterol stands out due to its unique combination of cholesterol-lowering and anti-inflammatory properties, making it particularly effective for managing conditions like BPH and hypercholesterolemia. Its natural occurrence in many foods also enhances its appeal as a dietary supplement.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 98 of 99 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Other CAS

68555-08-8

Wikipedia

Terpineol

Use Classification

Dates

2: Bin Sayeed MS, Ameen SS. Beta-Sitosterol: A Promising but Orphan Nutraceutical to Fight Against Cancer. Nutr Cancer. 2015;67(8):1214-20. doi: 10.1080/01635581.2015.1087042. Epub 2015 Oct 16. Review. PubMed PMID: 26473555.

3: Imanaka H, Koide H, Shimizu K, Asai T, Kinouchi Shimizu N, Ishikado A, Makino T, Oku N. Chemoprevention of tumor metastasis by liposomal beta-sitosterol intake. Biol Pharm Bull. 2008 Mar;31(3):400-4. PubMed PMID: 18310900.

4: Yuk JE, Woo JS, Yun CY, Lee JS, Kim JH, Song GY, Yang EJ, Hur IK, Kim IS. Effects of lactose-beta-sitosterol and beta-sitosterol on ovalbumin-induced lung inflammation in actively sensitized mice. Int Immunopharmacol. 2007 Dec 5;7(12):1517-27. Epub 2007 Aug 30. PubMed PMID: 17920528.

5: Park C, Moon DO, Rhu CH, Choi BT, Lee WH, Kim GY, Choi YH. Beta-sitosterol induces anti-proliferation and apoptosis in human leukemic U937 cells through activation of caspase-3 and induction of Bax/Bcl-2 ratio. Biol Pharm Bull. 2007 Jul;30(7):1317-23. PubMed PMID: 17603173.

6: Wilt TJ, MacDonald R, Ishani A. beta-sitosterol for the treatment of benign prostatic hyperplasia: a systematic review. BJU Int. 1999 Jun;83(9):976-83. Review. PubMed PMID: 10368239.

7: Berges RR, Windeler J, Trampisch HJ, Senge T. Randomised, placebo-controlled, double-blind clinical trial of beta-sitosterol in patients with benign prostatic hyperplasia. Beta-sitosterol Study Group. Lancet. 1995 Jun 17;345(8964):1529-32. PubMed PMID: 7540705.